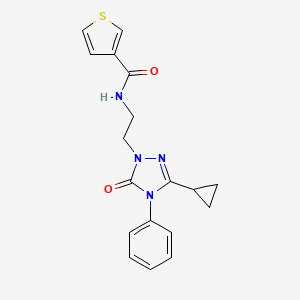

![molecular formula C13H14FN3O B2371714 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 851882-55-8](/img/structure/B2371714.png)

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine” is a compound that contains a 1,3,4-oxadiazole ring . This compound has shown various antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral . The compound’s molecular formula is C13H14FN3O, and its molecular weight is 247.2681632 .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of piperidine derivatives often involves intra- and intermolecular reactions .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in their structure .Chemical Reactions Analysis

The development of new medicinal substances to which microorganisms are sensitive often involves the synthesis of new molecules that contain a heterocyclic moiety . The motifs bearing the 1,3,4-oxadiazole ring constitute a large group of potential antimicrobial derivatives .Scientific Research Applications

Antibacterial Properties : Compounds containing 1,3,4-oxadiazole, similar to the query compound, have been synthesized and found to exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This demonstrates the potential of such compounds in antimicrobial research and drug development (Khalid et al., 2016).

Antifungal Applications : A novel series of compounds bearing 1,2,4-oxadiazole and piperidine rings, akin to the compound , were synthesized and evaluated for their antifungal activities. Some of these compounds showed promising results against various fungi, comparable to established antifungal agents (Sangshetti & Shinde, 2011).

Potential in Treating Schizophrenia : A specific derivative, ADX47273, has been identified as a potent and selective metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulator. It has demonstrated preclinical antipsychotic-like and procognitive activities, suggesting its potential for schizophrenia treatment (Liu et al., 2008).

Role in Antimicrobial and Antiviral Drug Development : The synthesis of derivatives of this compound has been proposed for potential antimicrobial and antiviral drugs. Their molecular and crystal structures have been defined, and the biological activity has been predicted using molecular docking (Vaksler et al., 2023).

G Protein-Coupled Receptor 119 Agonist : Another derivative has been found to be a potent drug-like G protein-coupled receptor 119 (GPR119) agonist, indicating its significance in exploring the pharmacological potential of GPR119 agonists (Sakairi et al., 2012).

Future Directions

The worldwide development of antimicrobial resistance forces scientists to search for new compounds to which microbes would be sensitive . Researchers around the world are working on new molecules that would stop the development of resistance . Most often, newly formed compounds contain a heterocyclic moiety, and the motifs bearing the 1,3,4-oxadiazole ring constitute a large group of potential antimicrobial derivatives . Therefore, “3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine” and similar compounds may have promising potential as new drugs .

Mechanism of Action

Target of Action

The primary target of 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine is the metabotropic glutamate receptor subtype 5 (mGlu5) . This receptor plays a crucial role in the central nervous system, mediating the effects of the neurotransmitter glutamate .

Mode of Action

This compound acts as a positive allosteric modulator (PAM) of the mGlu5 receptor . It enhances the response to glutamate, the natural ligand of the receptor . Specifically, it increases the response to a threshold concentration of glutamate (50 nM) by 9-fold in fluorometric Ca2+ assays .

Biochemical Pathways

The activation of mGlu5 receptors by this compound leads to an increase in intracellular calcium levels . This triggers a cascade of downstream effects, including the activation of extracellular signal-regulated kinase (ERK) and cAMP-responsive element-binding protein (CREB), both of which are critical for glutamate-mediated signal transduction mechanisms .

Pharmacokinetics

The related 1,2,4-oxadiazole derivatives are known to exhibit good hydrolytic and metabolic stability , which could potentially enhance the bioavailability of the compound.

Result of Action

The activation of mGlu5 receptors by this compound has been associated with preclinical antipsychotic-like and procognitive activities . In animal models, it has been shown to reduce conditioned avoidance responding and decrease apomorphine-induced climbing, with little effect on stereotypy or catalepsy . It also blocked the locomotor activities induced by phencyclidine, apomorphine, and amphetamine . In cognition models, it increased novel object recognition and reduced impulsivity .

Properties

IUPAC Name |

3-(4-fluorophenyl)-5-piperidin-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O/c14-11-5-3-9(4-6-11)12-16-13(18-17-12)10-2-1-7-15-8-10/h3-6,10,15H,1-2,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKBAAWTNGXQKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC(=NO2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2371631.png)

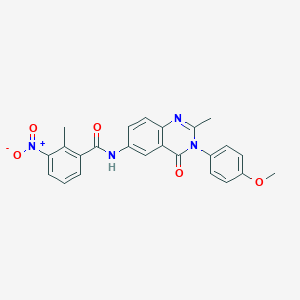

![N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2371632.png)

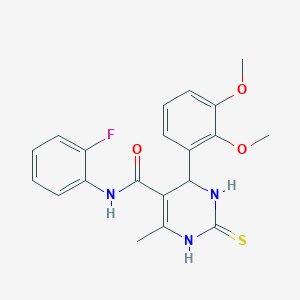

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2371634.png)

![1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone](/img/structure/B2371636.png)

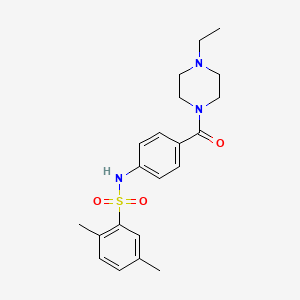

![2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2371638.png)

![N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide](/img/structure/B2371644.png)

![6-(Pyridin-4-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2371647.png)

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2371649.png)

![N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2371651.png)

![(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B2371652.png)